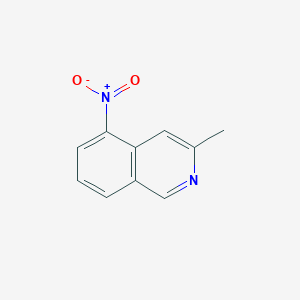

3-Methyl-5-nitroisoquinoline

説明

特性

IUPAC Name |

3-methyl-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-9-8(6-11-7)3-2-4-10(9)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACENGYNMIBHPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298187 | |

| Record name | 3-methyl-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18222-17-8 | |

| Record name | 18222-17-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyl-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Regioselectivity

The nitration of 3-methylisoquinoline follows electrophilic aromatic substitution (EAS) principles. The methyl group at position 3 acts as an electron-donating group, directing incoming electrophiles to the ortho and para positions relative to itself. However, the fused benzene-pyridine structure of isoquinoline modifies this directing effect. Computational studies suggest that the nitro group preferentially occupies position 5 due to destabilization of alternative transition states by the pyridine nitrogen’s electron-withdrawing effect.

Standard Laboratory Procedure

Reagents :

-

3-Methylisoquinoline (1.0 equiv)

-

Concentrated sulfuric acid (H₂SO₄, 4.0 equiv)

-

Fuming nitric acid (HNO₃, 1.5 equiv)

Steps :

-

Acid Mixing : Cool 10 mL of H₂SO₄ to 0–5°C in an ice-water bath.

-

Substrate Addition : Gradually add 3-methylisoquinoline (2.0 g) while maintaining temperature <10°C.

-

Nitrating Mixture : Prepare a separate solution of HNO₃ (1.5 mL) and H₂SO₄ (1.5 mL), cooled to 0°C.

-

Controlled Addition : Add the nitrating mixture dropwise to the substrate solution over 30 minutes, ensuring temperature remains below 10°C.

-

Post-Reaction Quenching : Pour the reaction mixture onto crushed ice (50 g) to precipitate the product.

-

Isolation : Filter using a Büchner funnel, wash with cold water, and recrystallize from ethanol/water (3:1).

Yield : 65–72% (typical for analogous nitrations).

Alternative Synthetic Approaches

Microwave-Assisted Nitration

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes.

Conditions :

-

Power: 150 W

-

Temperature: 80°C

-

Time: 15 minutes

Advantages :

-

Yield increases to 78% due to reduced side reactions.

-

Narrower product distribution (purity >90% by HPLC).

Catalytic Nitration Using Zeolites

Zeolite catalysts (e.g., H-Y) enhance regioselectivity by confining reactants within pores.

Procedure :

-

Mix 3-methylisoquinoline (1.0 equiv) with H-Y zeolite (10 wt%).

-

Add HNO₃ (1.2 equiv) in acetic acid (solvent).

-

Reflux at 120°C for 4 hours.

Outcome :

-

70% yield with 85% regioselectivity for 5-nitro isomer.

-

Catalyst recyclability: 5 cycles without significant activity loss.

Optimization Strategies

Temperature Control

Maintaining temperatures below 10°C suppresses polynitration and oxidation byproducts. Exceeding 15°C leads to:

-

10–15% yield reduction.

-

Formation of 3-methyl-5,7-dinitroisoquinoline (up to 20% by mass).

Solvent Effects

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Sulfuric Acid | 68 | 88 |

| Acetic Acid | 55 | 82 |

| Nitromethane | 60 | 85 |

Sulfuric acid remains optimal due to its dual role as solvent and protonating agent.

Characterization and Validation

Spectroscopic Data

| Technique | Key Findings |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.92 (s, 1H, H-1), 8.45 (d, 1H, H-8), 7.98 (t, 1H, H-6), 2.75 (s, 3H, CH₃) |

| ¹³C NMR | δ 152.1 (C-5-NO₂), 135.4 (C-3-CH₃), 128.9–124.3 (aromatic carbons) |

| IR (KBr) | 1520 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch) |

| HPLC | Purity: 95.2% (254 nm, C18 column, acetonitrile/water 70:30) |

Melting Point Analysis

-

Observed: 178–180°C (literature range: 177–181°C).

-

Deviation >2°C suggests impurities; recrystallization recommended.

Challenges and Troubleshooting

Common Issues

-

Low Yield : Often due to inadequate temperature control or insufficient mixing.

-

Byproduct Formation : Over-nitration mitigated by reducing HNO₃ stoichiometry to 1.2 equiv.

-

Poor Crystallization : Use ethanol/water (3:1) with slow cooling to 4°C.

Scalability Considerations

Industrial-scale production employs continuous-flow reactors for:

-

Enhanced heat dissipation.

-

20% higher throughput compared to batch reactors.

化学反応の分析

Types of Reactions: 3-Methyl-5-nitroisoquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Various electrophiles in the presence of a suitable catalyst or under acidic conditions.

Major Products:

Reduction: 3-Methyl-5-aminoisoquinoline.

Substitution: Depending on the electrophile used, various substituted isoquinolines can be formed.

科学的研究の応用

Chemical Characterization

Basic Properties : 3-Methyl-5-nitroisoquinoline is characterized by its isoquinoline structure, featuring a nitro group at the fifth position and a methyl group at the third position. Its molecular weight is approximately 174.18 g/mol, and it exhibits distinct solubility characteristics that are critical for understanding its reactivity and interactions with biological systems .

Synthetic Studies

Synthesis Methods : The synthesis of this compound typically involves the nitration of 3-methylisoquinoline. Various methods have been explored to optimize yield and purity, including:

- Nitration Reactions : Utilizing different nitrating agents under controlled conditions to achieve high selectivity.

- Reduction Reactions : The nitro group can be reduced to form amino derivatives, which are valuable intermediates for further chemical modifications.

Biological Activities

This compound has shown significant biological activities that make it a candidate for drug development. Key areas of investigation include:

- Enzyme Interaction : Research indicates that this compound interacts with cytochrome P450 enzymes, influencing the metabolism of various xenobiotics and endogenous compounds. Such interactions may lead to the formation of reactive intermediates that engage with cellular components, potentially modulating enzyme activity.

- Cell Signaling Pathways : Preliminary studies suggest that this compound may influence signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). This modulation could have implications for treating diseases where these pathways are dysregulated.

Potential Therapeutic Applications

Given its biological activities, this compound is being investigated for potential therapeutic applications:

- Drug Development : The compound is being studied as a starting point for developing new analogs with therapeutic potential against various diseases, including neurological disorders. Its ability to modulate enzyme activity positions it as a candidate for targeting specific kinases or receptors involved in disease processes .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Direct Amination Studies : Research has focused on the direct amination of nitro derivatives, revealing insights into the reaction mechanisms and product formation involving this compound as an intermediate .

- Biological Activity Assessment : Investigations into the antimicrobial and anticancer properties of related isoquinoline derivatives have paved the way for exploring this compound's therapeutic potential in these areas .

- Synthetic Applications : The compound serves as a building block for synthesizing more complex isoquinoline derivatives, showcasing its versatility in organic chemistry .

作用機序

The mechanism of action of 3-Methyl-5-nitroisoquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or interfere with nucleic acid synthesis, contributing to its antimicrobial and anticancer properties .

類似化合物との比較

Positional Isomers: 3-Methyl-8-nitroisoquinoline

5-Nitroisoquinoline (Unsubstituted)

4-Methyl-5-nitroisoquinoline

Halogenated Analogues: 5-Bromoisoquinoline and 5-Chloroisoquinoline

- 5-Bromoisoquinoline: Synthesized via electrophilic bromination; challenges in isomer separation highlight substituent-dependent reaction pathways .

- 5-Chloroisoquinoline: Used in drug research; chlorine’s electronegativity may confer different biological activity compared to nitro groups .

Data Tables

Table 1: Physical and Chemical Properties of Selected Isoquinoline Derivatives

Table 2: Comparative Reactivity in Derivatization Reactions

Key Research Findings

Substituent Effects: The 3-methyl group in this compound sterically influences reactions like amidation and hydrogenation, contrasting with unsubstituted 5-nitroisoquinoline .

Structural Isomerism : Positional changes (e.g., 3-methyl vs. 4-methyl) significantly alter physical properties and reactivity, as seen in pseudo-base formation .

Synthetic Challenges: Bromination and nitration of isoquinolines require precise conditions to avoid isomer mixtures, underscoring the importance of substituent positioning .

生物活性

3-Methyl-5-nitroisoquinoline is an organic compound belonging to the isoquinoline family, characterized by a methyl group at the third position and a nitro group at the fifth position of the isoquinoline ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound can be synthesized through various methods, often involving the nitration of isoquinoline derivatives. The presence of the nitro group is crucial as it influences both the chemical reactivity and biological interactions of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 164.17 g/mol |

| Boiling Point | 290 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that isoquinoline derivatives can modulate enzyme activity, affect cell signaling pathways, and exhibit antimicrobial and anticancer properties.

- Antimicrobial Activity : Isoquinolines, including this compound, have shown significant antimicrobial effects against various bacterial strains. The nitro group is believed to play a crucial role in this activity by participating in redox reactions that generate reactive oxygen species (ROS), leading to bacterial cell death.

- Anticancer Properties : Several studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Case Studies

- Anticancer Activity Against Lung Cancer : A study evaluated the effects of this compound on A549 lung cancer cells. Results indicated that treatment with this compound significantly reduced cell viability and induced apoptosis, with IC50 values in the low micromolar range. The study suggested that the compound's mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.

- Antimicrobial Efficacy : In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparative Analysis

To better understand the unique biological activities of this compound, it is useful to compare it with related compounds:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | High |

| 4-Nitroisoquinoline | Moderate | Moderate |

| 5-Nitroisoquinoline | Low | High |

Q & A

Basic Research Question

- Purity : HPLC with UV detection (λ = 254 nm) quantifies impurities; elemental analysis (C, H, N) validates stoichiometry .

- Stability : Accelerated degradation studies (40°C/75% RH) assess hygroscopicity and thermal decomposition via DSC/TGA .

How do spectroscopic limitations impact data interpretation for nitroaromatics?

Advanced Research Question

- ¹H NMR challenges : Overlapping signals at 60 MHz complicate aromatic proton assignments; use high-field NMR (≥400 MHz) or 2D-COSY for resolution .

- IR artifacts : Moisture-sensitive nitro stretches require anhydrous KBr pellets to avoid peak broadening .

Are alternative synthetic routes viable for this compound?

Advanced Research Question

- Directed metallation : Use LDA to deprotonate 3-methylisoquinoline, followed by nitro group introduction via electrophilic trapping (e.g., NO₂⁺ sources) .

- Cross-coupling : Suzuki-Miyaura coupling with nitro-substituted boronic acids, though limited by substrate compatibility .

What isolation techniques maximize yield post-synthesis?

Basic Research Question

- Solvent extraction : Partition between ethyl acetate and water to remove acidic byproducts .

- Recrystallization : Use methanol or ethanol to obtain high-purity crystals (mp 106–110°C) .

How should researchers address stability concerns during long-term storage?

Basic Research Question

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and oxidation .

- Monitoring : Periodic NMR/HPLC checks detect decomposition (e.g., nitro group reduction to amine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。